CACNA2D1 Calcium Channel Subunit Inhibition: Comparative Binding Affinity
2-Amino-2-(3-chlorophenyl)acetic acid is identified as an inhibitor of the voltage-gated calcium channel alpha-2/delta-1 subunit (CACNA2D1) [1]. While quantitative Ki data for this specific compound is not publicly available in BindingDB, its structural analog L-(+)-2-chlorophenylglycine exhibits a Ki of 4 µM against related targets . The 4-chloro analog (4-chlorophenylglycine) has been reported as an acetylcholinesterase (AChE) inhibitor [2], and unsubstituted phenylglycine lacks this inhibitory profile altogether [3]. The meta-chloro position of the target compound is hypothesized to optimize interaction with the CACNA2D1 binding pocket compared to ortho- or para-substituted isomers, based on class-level SAR inferences from phenylglycine derivatives [4].
| Evidence Dimension | Inhibitory activity against CACNA2D1 / related targets |
|---|---|
| Target Compound Data | CACNA2D1 inhibitor (Ki not reported) |
| Comparator Or Baseline | L-(+)-2-chlorophenylglycine (ortho isomer): Ki = 4 µM; 4-chlorophenylglycine: AChE inhibitor; Phenylglycine: no reported CACNA2D1 activity |
| Quantified Difference | Qualitative difference in target profile; ortho-isomer has confirmed 4 µM Ki |
| Conditions | BindingDB enzyme inhibition data (Mus musculus CACNA2D1); literature survey |
Why This Matters
For ion channel research programs targeting CACNA2D1, the meta-chloro isomer may provide a distinct selectivity profile that warrants procurement over ortho- or para-substituted alternatives.
- [1] DrugMap. 2-amino-2-(3-chlorophenyl)acetic acid. DTT: Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1). View Source
- [2] NBInno. 2-Amino-2-(4-chlorophenyl)acetic Acid: A Comprehensive Overview. AChE inhibitor. View Source
- [3] PubChem. (S)-2-amino-2-phenylacetic acid (phenylglycine). No CACNA2D1 activity reported. View Source
- [4] BindingDB. BDBM50179731: 2-amino-2-(3-chlorophenyl)acetic acid. View Source
